![molecular formula C14H22N2O6 B3137047 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid CAS No. 431941-37-6](/img/structure/B3137047.png)
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid
Übersicht
Beschreibung
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid (3-NCPPA) is a small molecule that has been studied for its potential as a therapeutic agent in a wide range of diseases. It has been studied for its ability to modulate the activity of enzymes involved in cellular metabolism and signaling, as well as its potential to act as an anti-inflammatory agent. 3-NCPPA has also been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis.
Wissenschaftliche Forschungsanwendungen
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been studied for its potential to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis. In addition, 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been studied for its potential to act as an anti-inflammatory agent. It has also been studied for its potential to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant.
Wirkmechanismus
The mechanism of action of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid is not yet fully understood. However, it is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been shown to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant.
Biochemical and Physiological Effects
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been studied for its potential to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been shown to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant. In addition, 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been studied for its potential to act as an anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid in laboratory experiments include its ability to modulate the activity of enzymes involved in cellular metabolism and signaling, as well as its potential to act as an anti-inflammatory agent. In addition, 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis. The main limitation of using 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid in laboratory experiments is that the mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for the research of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid include further studies to better understand its mechanism of action and its potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and administration route for 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid. Further studies are also needed to determine the long-term safety and efficacy of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid. Finally, further studies are needed to explore the potential of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid as a therapeutic agent in other diseases.
Eigenschaften
IUPAC Name |
4-[[2-(3-carboxypropanoylamino)cyclohexyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10(9)16-12(18)6-8-14(21)22/h9-10H,1-8H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIVLQAOAGSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)


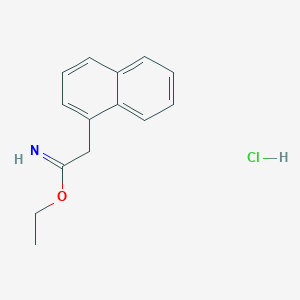




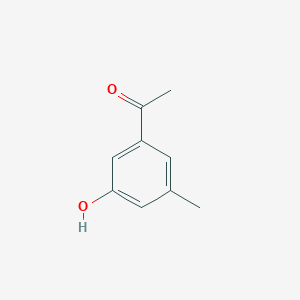
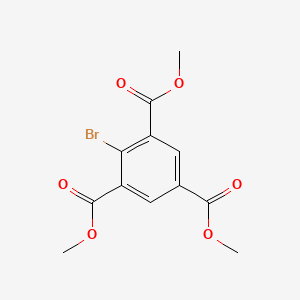

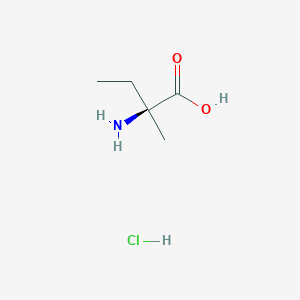
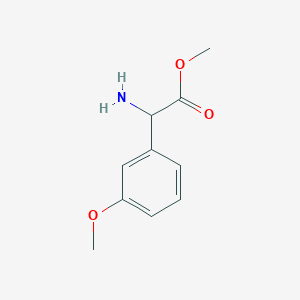
![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)